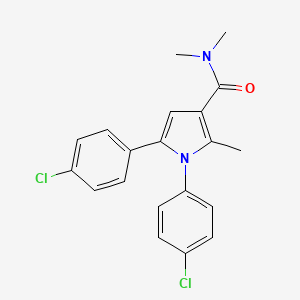
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- is a complex organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound is characterized by the presence of two 4-chlorophenyl groups and three methyl groups attached to the pyrrole ring
Preparation Methods
The synthesis of 1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-carbamoylpyrroles with aldehydes in the presence of ammonium acetate as a promoter. This reaction is typically carried out in a green solvent such as poly(ethylene glycol)-400 at elevated temperatures (around 100°C) to yield the desired product in good to excellent yields . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic rings. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- can be compared with other similar compounds, such as:
Pyrrole-3-carboxamide derivatives: These compounds share the pyrrole core but differ in the substituents attached to the ring.
Chlorophenyl-substituted pyrroles: These compounds have chlorophenyl groups attached to the pyrrole ring but may lack the additional methyl groups.
Trimethyl-substituted pyrroles: These compounds have three methyl groups attached to the pyrrole ring but may lack the chlorophenyl groups. The uniqueness of 1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
146204-81-1 |
|---|---|
Molecular Formula |
C20H18Cl2N2O |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
1,5-bis(4-chlorophenyl)-N,N,2-trimethylpyrrole-3-carboxamide |
InChI |
InChI=1S/C20H18Cl2N2O/c1-13-18(20(25)23(2)3)12-19(14-4-6-15(21)7-5-14)24(13)17-10-8-16(22)9-11-17/h4-12H,1-3H3 |
InChI Key |
RIWASZDZDGCICJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















